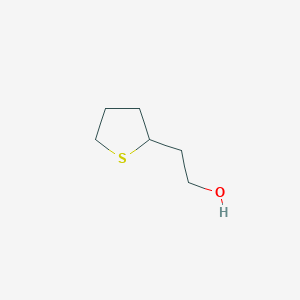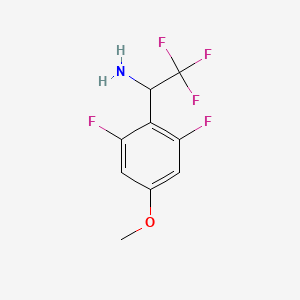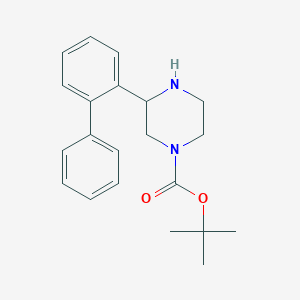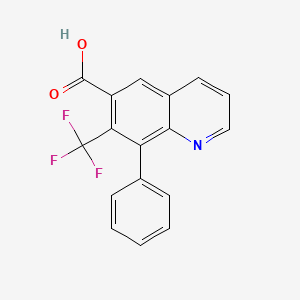![molecular formula C10H14N2O B13534084 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is a compound that belongs to the class of cyclopropane amines It features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, is subjected to a series of reactions to introduce the methylene bridge. This can be achieved through halogenation followed by nucleophilic substitution.
Cyclopropanation: The intermediate is then reacted with a suitable cyclopropane precursor under conditions that promote cyclopropanation. This often involves the use of a strong base and a cyclopropane donor.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxypyridine moiety can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
科学研究应用
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-[(2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
- trans-n-[(2-methoxypyridin-3-yl)methyl]-2-phenylcyclopropan-1-amine
Uniqueness
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine is unique due to its specific structural features, such as the combination of a cyclopropane ring and a methoxypyridine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(2-methoxypyridin-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-8(3-2-6-12-9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI 键 |
AFTLEVREWGDBBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)CC2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



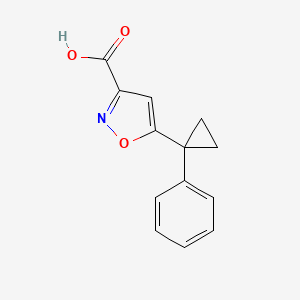
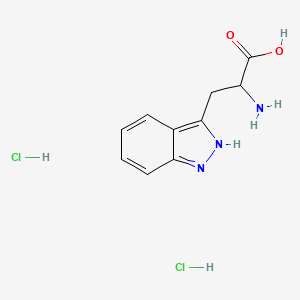
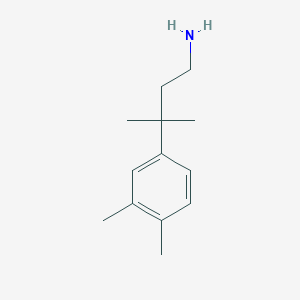
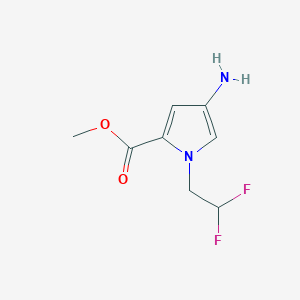
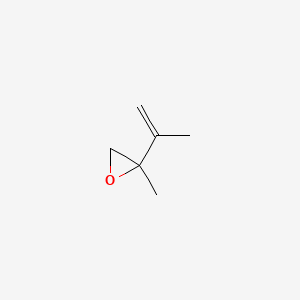
![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
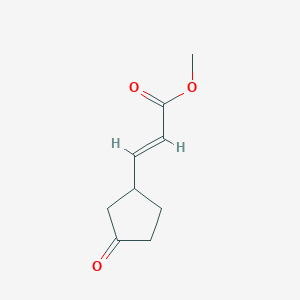
![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
